Product packaging for 6-Bromo-4-chloroquinoline-3-carboxamide(Cat. No.:CAS No. 1374868-94-6)

6-Bromo-4-chloroquinoline-3-carboxamide

Cat. No.: B3100764
CAS No.: 1374868-94-6
M. Wt: 285.52 g/mol
InChI Key: CQLKKOGGXXBDFU-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline-3-carboxamide (CAS 1374868-94-6) is a high-purity chemical reagent with the molecular formula C10H6BrClN2O and a molecular weight of 285.52 g/mol . This compound is part of the quinoline family, a heterocyclic scaffold of fundamental importance in medicinal chemistry and drug discovery . Quinoline derivatives are extensively researched for their diverse biological activities, most notably as antimalarial and anticancer agents, but also for their antimicrobial, anti-inflammatory, and antiviral properties . The specific molecular structure of this reagent, featuring bromo and chloro substituents on the quinoline core, makes it a valuable and versatile building block for the synthesis of more complex, biologically active molecules. Researchers utilize this compound as a key intermediate in the exploration of new pharmaceutical substances, leveraging the quinoline ring's ability to interact with various biological targets . The compound requires careful handling and must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and laboratory applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrClN2O B3100764 6-Bromo-4-chloroquinoline-3-carboxamide CAS No. 1374868-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(13)15/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLKKOGGXXBDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278792
Record name 6-Bromo-4-chloro-3-quinolinecarboxamide
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Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374868-94-6
Record name 6-Bromo-4-chloro-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374868-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-3-quinolinecarboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID101278792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 4 Chloroquinoline 3 Carboxamide and Designed Analogs

Strategic Approaches to the Synthesis of Halogenated Quinoline (B57606) Core Structures

The formation of the fundamental quinoline scaffold is the initial critical phase. Various synthetic strategies can be employed, starting from appropriately substituted anilines or other aromatic precursors. The choice of method often depends on the desired substitution pattern of the final molecule.

The Vilsmeier-Haack reaction is a powerful and versatile method for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are key intermediates for further functionalization. niscpr.res.inijsr.net This reaction typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent, which is prepared from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). iucr.orgrsc.orgchemijournal.com

The general procedure involves treating a substituted acetanilide (B955) (e.g., 4-bromoacetanilide to introduce the C-6 bromine) with the Vilsmeier reagent (POCl₃ in DMF). The mixture is heated, often for several hours at temperatures around 80-90°C, to facilitate the cyclization and formylation, yielding a 6-bromo-2-chloroquinoline-3-carbaldehyde. chemijournal.comlookchem.com The presence of electron-donating groups on the N-arylacetamide can facilitate the cyclization and often leads to better yields. niscpr.res.in

Once formed, the 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate serves as a versatile synthon. The aldehyde group at the C-3 position can be oxidized to a carboxylic acid, which is a necessary precursor for the final carboxamide formation. lookchem.comresearchgate.net

Table 1: Vilsmeier-Haack Reaction for Substituted 2-Chloroquinoline-3-carbaldehydes

Starting Material (Acetanilide) Reagents Product Reference
N-phenylacetamide POCl₃, DMF 2-Chloroquinoline-3-carbaldehyde iucr.org
Substituted N-arylacetamides POCl₃, DMF Substituted 2-Chloroquinoline-3-carbaldehydes niscpr.res.inijsr.net

This table is interactive and showcases examples of the Vilsmeier-Haack reaction.

Several classic named reactions provide alternative routes to the quinoline core, which can be adapted for the synthesis of halogenated derivatives. These methods often rely on the use of pre-halogenated starting materials.

Doebner-von Miller Reaction : This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.comrsc.org To produce a 6-bromoquinoline (B19933), one would start with 4-bromoaniline (B143363). The reaction is versatile but can sometimes lead to mixtures of products depending on the complexity of the carbonyl component. nih.goviipseries.org

Skraup Synthesis : The Skraup reaction is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). nih.govwikipedia.orgorganicreactions.org By using 4-bromoaniline as the starting material, 6-bromoquinoline can be synthesized. While effective, the reaction is known to be highly exothermic and sometimes violent. wikipedia.org

Friedländer Synthesis : This method provides a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgjk-sci.comorganicreactions.org For a halogenated derivative, a halogen-substituted 2-aminobenzaldehyde (B1207257) (e.g., 2-amino-5-bromobenzaldehyde) would be reacted with a suitable carbonyl compound to construct the quinoline ring. researchgate.netnih.gov

Table 2: Comparison of Classic Quinoline Synthesis Protocols for Halogenated Derivatives

Reaction Name Starting Materials Key Features Reference
Doebner-von Miller Halogenated Aniline + α,β-Unsaturated Carbonyl Acid-catalyzed; versatile for substituted quinolines. wikipedia.orgrsc.org
Skraup Halogenated Aniline + Glycerol + Oxidizing Agent Strong acid conditions; highly exothermic. wikipedia.orgorganicreactions.org

This interactive table compares key aspects of established quinoline synthesis methods.

Carboxamide Formation Reactions at the Quinoline C-3 Position

The final key step in the synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide is the formation of the amide bond at the C-3 position. This is typically achieved by coupling the corresponding quinoline-3-carboxylic acid with ammonia (B1221849) or an appropriate amine source.

Modern amidation is rarely performed by direct thermal condensation; instead, it relies on coupling reagents that activate the carboxylic acid group to facilitate its reaction with an amine. nih.gov

HOBt/EDC·HCl : A widely used and effective combination for amide bond formation involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the carbodiimide (B86325) activator and 1-Hydroxybenzotriazole (HOBt) as an additive. lookchem.comcommonorganicchemistry.com The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an active ester, which subsequently reacts with the amine to form the stable amide bond. nih.govpeptide.com The addition of HOBt is known to suppress side reactions and minimize racemization. bachem.com

BOP Reagent : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is another powerful coupling reagent. peptide.com It directly converts carboxylic acids into HOBt active esters, which then readily react with amines. bachem.com While highly efficient, a significant drawback of the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.comgoogle.com

The general procedure involves dissolving the quinoline-3-carboxylic acid in a suitable solvent like DMF, followed by the sequential addition of the coupling reagents (e.g., EDC and HOBt) and the amine source. lookchem.comacs.org

Achieving high yield and purity for the final product requires careful optimization of several reaction parameters.

Solvent : Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used to ensure all reactants remain in solution.

Temperature : Amidation reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial activation step and then allowed to warm to room temperature to proceed to completion over several hours. commonorganicchemistry.com

Stoichiometry : Using a slight excess of the coupling agents and the amine can help drive the reaction to completion. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize any acid salts formed during the reaction. lookchem.com

Purification : After the reaction is complete, the product is typically isolated by precipitation in water, followed by filtration. Further purification can be achieved through recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography to remove any remaining impurities and byproducts from the coupling reagents.

Regioselective Introduction of Bromine and Chlorine at the Quinoline C-6 and C-4 Positions

The specific placement of halogen atoms on the quinoline ring is crucial and is achieved through regioselective reactions.

Bromination at C-6 : The introduction of the bromine atom at the C-6 position is most commonly accomplished by starting the quinoline synthesis with a precursor that already contains the bromine in the desired position. For instance, using 4-bromoaniline in a Skraup, Doebner-von Miller, or a related quinoline synthesis will result in a 6-bromoquinoline core structure. Direct bromination of an existing quinoline ring can be less regioselective and may lead to a mixture of products. gelisim.edu.tr

Chlorination at C-4 : The chlorine atom at the C-4 position is typically introduced by converting a 4-hydroxyquinoline (B1666331) (a 4-quinolone) intermediate into the corresponding 4-chloro derivative. This transformation is reliably achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice. atlantis-press.com The 6-bromo-4-hydroxyquinoline precursor is heated under reflux with POCl₃, sometimes with a catalytic amount of DMF, to yield the 6-bromo-4-chloroquinoline (B1276899) core. This method is highly effective for introducing chlorine specifically at the C-4 position.

Table 3: List of Compounds

Compound Name
This compound
2-Chloroquinoline-3-carbaldehyde
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
1-Hydroxybenzotriazole (HOBt)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
Phosphorus oxychloride (POCl₃)
N,N-dimethylformamide (DMF)
4-bromoacetanilide
6-bromo-2-chloroquinoline-3-carbaldehyde
4-bromoaniline
6-bromoquinoline
2-amino-5-bromobenzaldehyde
Triethylamine (TEA)
N,N-diisopropylethylamine (DIPEA)
6-bromo-4-hydroxyquinoline

Considerations for Environmentally Benign Synthesis (Green Chemistry Principles)

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of greener solvents, alternative energy sources, and catalysts to improve reaction efficiency and minimize waste.

A common route to quinoline-3-carboxamides (B1200007) involves the Vilsmeier-Haack reaction of acetanilides to form 2-chloroquinoline-3-carbaldehydes, followed by oxidation to the corresponding carboxylic acid and subsequent amidation. lookchem.com Greener approaches can be integrated into each of these steps.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. lew.ronih.gov In the synthesis of quinoline derivatives, microwave assistance has been successfully employed. For instance, the synthesis of 2-acethoxymethyl quinoline derivatives via a Claisen rearrangement of N-oxide precursors showed improved yields and drastically shorter reaction times under microwave irradiation compared to conventional heating. lew.ro While a specific protocol for this compound is not detailed, the data from analogous reactions suggest a significant potential for process optimization.

Compound TypeMethodReaction TimeYield (%)Reference
N-oxide quinoline derivativesConventional Heating (65°C)9-11 hours38-67 lew.ro
N-oxide quinoline derivativesMicrowave Irradiation (100 W)30-40 minutes57-84 lew.ro
2-acetoxyquinoline derivativesConventional Heating (170°C)4 hours40-80 lew.ro
2-acetoxyquinoline derivativesMicrowave Irradiation (900 W)15-35 minutes60-100 lew.ro

Solvent Selection and Catalysis:

The choice of solvent is a critical aspect of green synthesis. Traditional quinoline syntheses often employ hazardous solvents. Research has focused on replacing these with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. nih.gov Furthermore, the use of reusable solid acid catalysts, like Nafion NR50, in reactions such as the Friedländer synthesis of quinolines under microwave conditions, represents a significant advancement in green catalytic processes. mdpi.com

Green Chemistry Metrics:

To quantify the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comgreenchemistry-toolkit.orgnih.gov Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI provide a broader assessment by considering the total waste generated and the total mass used in a process, respectively. mdpi.comnih.gov Applying these metrics to the synthesis of this compound would involve a detailed analysis of all reactants, solvents, and byproducts for each synthetic step. While specific data for the target compound is not available, the general trend in pharmaceutical manufacturing is a high PMI, indicating significant opportunities for green process improvements. mdpi.com

MetricDefinitionIdeal ValueFocus
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Efficiency of atom incorporation
E-FactorTotal waste (kg) / Product (kg)0Waste generation
Process Mass Intensity (PMI)Total mass in a process (kg) / Mass of product (kg)1Overall process efficiency

Design and Synthesis of Stereoisomeric Forms of Quinoline Carboxamides (if applicable)

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, in its unsubstituted form, it does not exist as stereoisomers.

However, stereoisomers can be introduced by incorporating a chiral center into the molecule. In the context of this compound, this would typically be achieved by reacting the corresponding carboxylic acid or acid chloride with a chiral amine to form a diastereomeric mixture of N-substituted carboxamides. The synthesis of such derivatives would involve standard amide coupling reactions.

The separation of these diastereomers could then be accomplished using chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC), or by fractional crystallization.

While the direct enantioselective synthesis of the quinoline core is a complex challenge, the asymmetric hydrogenation of aromatic quinolin-3-amines has been reported to produce chiral exocyclic amines with high enantiomeric excess. This methodology, although not directly applicable to the synthesis of the achiral core of this compound, highlights a potential route for accessing chiral precursors that could be incorporated into analogous structures. The introduction of a phthaloyl protecting group on the amino moiety was found to be crucial for the success of this asymmetric hydrogenation.

The design of stereoisomeric forms of quinoline carboxamides is often driven by the desire to improve their pharmacological properties, as the biological activity of chiral molecules can be highly dependent on their stereochemistry.

Advanced Analytical Methodologies for Research Level Characterization of 6 Bromo 4 Chloroquinoline 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement and connectivity of atoms within the 6-Bromo-4-chloroquinoline-3-carboxamide molecule can be established.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. ubc.ca For this compound, the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the protons of the carboxamide group.

The aromatic region of the spectrum would feature signals for the four protons on the quinoline core. The proton at the C2 position is anticipated to appear as a singlet at a significantly downfield chemical shift (typically δ 9.0-9.5 ppm) due to the anisotropic effects of the heterocyclic ring nitrogen and the adjacent electron-withdrawing carboxamide group.

The protons on the benzene (B151609) portion of the quinoline ring system (H5, H7, and H8) exhibit characteristic splitting patterns based on their coupling interactions. researchgate.net

H5: This proton is expected to appear as a doublet, coupling only with H7 (a four-bond coupling, which is typically very small or not resolved) and influenced by the adjacent chloro-substituted ring. Its chemical shift would likely be in the δ 8.2-8.4 ppm range.

H7: This proton would present as a doublet of doublets, showing coupling to both H8 (ortho-coupling, J ≈ 8.5-9.0 Hz) and H5 (meta-coupling, J ≈ 2.0-2.5 Hz). It is expected to resonate around δ 7.8-8.0 ppm.

H8: This proton is anticipated to be a doublet, coupling with H7 (ortho-coupling, J ≈ 8.5-9.0 Hz), appearing in the region of δ 8.0-8.2 ppm.

The two protons of the primary amide (-CONH₂) group are expected to appear as two broad singlets in the δ 7.5-8.5 ppm region, although their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.0 - 9.5s (singlet)-
H-58.2 - 8.4d (doublet)J ≈ 2.0 - 2.5
H-77.8 - 8.0dd (doublet of doublets)J ≈ 8.5 - 9.0, J ≈ 2.0 - 2.5
H-88.0 - 8.2d (doublet)J ≈ 8.5 - 9.0
-NH₂7.5 - 8.5br s (broad singlet)-

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's electronic environment. wisc.edu

For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the quinoline ring and the carboxamide group.

Carboxamide Carbonyl (C=O): This carbon is the most deshielded, typically appearing in the δ 165-170 ppm range. oregonstate.edu

Aromatic Carbons: The carbons of the quinoline ring resonate between δ 115-150 ppm. The specific shifts are influenced by the nitrogen atom and the halogen substituents. Carbons directly attached to electronegative atoms or groups (C4-Cl, C6-Br, C4a, C8a) will have distinct chemical shifts. For instance, C4, attached to chlorine, would be expected around δ 148-152 ppm, while C6, attached to bromine, would be around δ 120-125 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-2145 - 150
C-3125 - 130
C-4148 - 152
C-4a147 - 151
C-5128 - 132
C-6120 - 125
C-7135 - 140
C-8122 - 126
C-8a130 - 135

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key correlation (cross-peak) would be observed between H7 and H8, confirming their ortho relationship. A weaker cross-peak might also be visible between H5 and H7, confirming their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of protonated carbons. For example, the proton signal at ~9.2 ppm would show a cross-peak to the carbon signal at ~147 ppm, assigning these to H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. youtube.come-bookshelf.de Key HMBC correlations for confirming the structure of this compound would include:

The H2 proton showing correlations to the C3 and C4 carbons, confirming its position.

The amide protons showing correlations to the carbonyl carbon (C=O) and the C3 carbon, linking the carboxamide group to the quinoline ring.

The H5 proton showing correlations to C4 and C4a, confirming the fusion of the two rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. miamioh.edu For this compound (C₁₀H₆BrClN₂O), the calculated exact mass provides a definitive confirmation of its composition.

The analysis would reveal an isotopic pattern for the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) that is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).

Analysis of the fragmentation pathways in the mass spectrum provides further structural confirmation. nih.gov Common fragmentation patterns for this molecule under techniques like electrospray ionization (ESI) could include:

Loss of the carboxamide group as a radical (•CONH₂) or ammonia (B1221849) (NH₃).

Decarbonylation (loss of CO).

Sequential loss of the halogen atoms (Cl• and Br•).

Table 3: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₁₀H₆BrClN₂O
Calculated Exact Mass ([M]⁺ for C₁₀H₆⁷⁹Br³⁵ClN₂O)283.9430
Commonly Observed Ions[M]⁺, [M+H]⁺, [M+Na]⁺
Key Fragmentation LossesCO, NH₂, Cl, Br

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the carboxamide and quinoline functionalities. libretexts.orglibretexts.org

N-H Stretching: The primary amide group (-NH₂) will show two distinct, medium-intensity bands in the region of 3400-3100 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. pressbooks.pub

C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band (primarily C=O stretch), is expected in the range of 1680-1650 cm⁻¹.

N-H Bending: The amide II band (N-H bend coupled with C-N stretch) typically appears around 1640-1590 cm⁻¹.

Aromatic C=C and C=N Stretching: Multiple sharp bands of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the stretching vibrations within the quinoline aromatic system. vscht.czdergipark.org.tr

C-Cl and C-Br Stretching: Absorptions for the carbon-halogen bonds are found in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amide N-HAsymmetric & Symmetric Stretch3400 - 3100
Amide C=OStretch (Amide I)1680 - 1650
Amide N-HBend (Amide II)1640 - 1590
Quinoline C=C, C=NRing Stretch1600 - 1450
Aromatic C-HOut-of-plane Bend900 - 675
C-ClStretch800 - 600

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound and for performing quantitative analysis. nih.gov For a research-grade sample of this compound, a reverse-phase HPLC method is typically employed.

The analysis would involve injecting a solution of the compound onto a stationary phase column (e.g., C18 silica). A mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water with additives (such as formic acid or trifluoroacetic acid), is pumped through the column. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

A UV-Vis detector is commonly used, set to a wavelength where the quinoline chromophore has strong absorbance (e.g., 254 nm or 280 nm). The output is a chromatogram, a plot of detector response versus time. A pure sample will ideally show a single, sharp peak. The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram. This method provides a reliable assessment of sample purity, crucial for ensuring the integrity of subsequent research.

Elemental Analysis (CHNS/O) for Verification of Empirical Formula

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the composition of a compound. For a novel or research-level substance such as this compound, this analysis is crucial for verifying its empirical formula, which represents the simplest whole-number ratio of atoms of each element present. The most common method, combustion analysis, quantitatively determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). Oxygen (O) is typically determined by pyrolysis in a separate analysis.

The process of CHNS analysis involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. This high-temperature oxidation converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. By comparing the masses of the product gases to the initial mass of the sample, the percentage composition of each element can be accurately calculated.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₀H₆BrClN₂O. The molecular weight of this compound is 285.52 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are derived directly from this formula.

A comparison between the theoretically calculated percentages and the experimentally obtained values serves as a critical checkpoint for the purity and structural integrity of the synthesized compound. A close agreement, typically within a margin of ±0.4%, provides strong evidence that the synthesized molecule has the proposed empirical formula.

Detailed Research Findings

In a research setting, the verification of the empirical formula for this compound would involve the following steps. First, the theoretical percentages of C, H, and N are calculated based on the molecular formula C₁₀H₆BrClN₂O. Subsequently, a purified sample of the compound undergoes combustion analysis.

The data presented in the table below illustrates the expected outcome for a successful synthesis and purification. The "Theoretical (%)" values are calculated from the molecular formula, while the "Experimental Found (%)" values represent typical results obtained from a CHNS analyzer for a high-purity sample.

Elemental Composition of this compound

Element Theoretical (%) Experimental Found (%)*
Carbon (C) 42.06 42.15
Hydrogen (H) 2.12 2.10

*Note: The "Experimental Found (%)" values are illustrative examples representing a high-purity sample, as specific experimental data for this compound is not publicly cataloged. In a research paper, these values would be the actual results from the CHNS/O analysis.

The close correlation between the theoretical and illustrative experimental values for Carbon, Hydrogen, and Nitrogen would confirm the elemental composition and, by extension, the empirical formula of this compound. This verification is a fundamental requirement for the definitive structural characterization of a newly synthesized compound before it is used in further research applications.

Structure Activity Relationship Sar Investigations of 6 Bromo 4 Chloroquinoline 3 Carboxamide Derivatives

Systematic Modification of Substituents on the Quinoline (B57606) Ring and at the Carboxamide Nitrogen

Systematic modifications of the 6-bromo-4-chloroquinoline-3-carboxamide scaffold have been a key strategy in developing novel therapeutic agents. Researchers have explored substitutions at various positions on the quinoline ring and on the carboxamide nitrogen to enhance biological efficacy.

The synthetic pathway often begins with 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester. acs.org The 4-chloro group is susceptible to nucleophilic displacement, allowing for the introduction of various amine-containing substituents. This is followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled with different amines to generate a library of N-substituted carboxamides. acs.org

Modifications are not limited to the C-4 position. For instance, in the development of antimalarial agents, palladium-catalyzed Suzuki cross-coupling reactions have been employed to introduce a range of aromatic and heteroaromatic groups at the C-6 position, replacing the initial bromo substituent. acs.org These modifications at the C-6 position have been shown to be significant for activity against Plasmodium falciparum. acs.org

Impact of Halogen Position and Nature (Bromine, Chlorine) on Ligand-Target Interactions

Halogens are critical components in drug design due to their ability to modulate a molecule's electronic properties, lipophilicity, and conformation, thereby influencing ligand-target interactions. In the this compound series, the nature and position of the bromine and chlorine atoms are crucial determinants of biological activity.

The 4-chloro group serves a dual purpose. It acts as a key leaving group, facilitating the introduction of diverse substituents at this position via nucleophilic substitution, a common step in building compound libraries. acs.org Beyond its synthetic utility, the chlorine atom at C-4 can also engage in specific interactions within a target's binding pocket.

The bromine atom at the C-6 position significantly influences the electronic landscape of the quinoline ring system. Studies on various quinoline derivatives have shown that halogen substitution at this position can enhance biological potency. For example, in the development of antimalarial quinoline-4-carboxamides, replacing the C-7 bromine with chlorine or fluorine was tolerated without a significant loss of activity, whereas complete removal of the halogen resulted in a notable drop in potency. acs.org This highlights the importance of a halogen at this position for maintaining effective ligand-target binding.

Role of Carboxamide Substitutions on Biological Activity and Binding Affinity

The substituent attached to the carboxamide nitrogen (the R-group in N-R) is a primary determinant of both the biological activity and binding affinity of quinoline-3-carboxamide (B1254982) derivatives. This position is highly amenable to chemical modification, allowing for the fine-tuning of interactions with the target protein.

Research into ATM kinase inhibitors provides a clear example of the importance of these substitutions. mdpi.com A series of 6-bromo-4-chloroquinoline-3-carboxamides were synthesized with various R groups on the amide, including phenyl rings bearing different substituents (halogens, alkyl, oxy-alkyl, etc.). researchgate.net SAR studies revealed that the electronic properties of these substituents were critical for cytotoxicity against cancer cell lines. nih.govresearchgate.net Specifically, electron-donating groups on the N-phenyl ring were found to be important for the molecule's activity. nih.gov

The data in the table below, derived from studies on ATM kinase inhibitors, illustrates how different substitutions on the N-phenyl moiety of a quinoline-3-carboxamide scaffold affect anticancer activity.

CompoundN-Phenyl Substituent (R)Biological TargetActivity (GI₅₀, µM)Reference
6a4-OCH₃-C₆H₄ATM Kinase (HCT116 cells)3.0 ± 0.2 researchgate.net
6b4-OCF₃-C₆H₄ATM Kinase (HCT116 cells)3.8 ± 0.5 researchgate.net
6h4-N(CH₃)₂-C₆H₄ATM Kinase (HCT116 cells)3.1 ± 0.4 researchgate.net
KU60019 (Control)N/AATM Kinase (HCT116 cells)0.3 ± 0.05 researchgate.net

Similarly, in the development of P2X7 receptor antagonists, substitutions on a phenyl ring attached to a carboxamide influenced potency. nih.gov Electron-withdrawing groups such as -OCF₃ were found to enhance inhibitory potential, making the analogue more electrophilic and improving its interaction with the receptor. nih.gov These findings underscore that the carboxamide substituent can be tailored to optimize hydrogen bonding, hydrophobic interactions, and electronic complementarity with the target protein, thereby modulating binding affinity and biological response.

Identification of Key Pharmacophoric Features for Desired Biological Effects

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinoline-3-carboxamide derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

Commonly identified features for this class of compounds include:

Aromatic Rings: The quinoline core itself serves as a critical aromatic feature, often participating in π-π stacking or hydrophobic interactions within the binding site of a target protein. nih.govjneonatalsurg.com

Hydrogen Bond Acceptors: The nitrogen atom within the quinoline ring and the carbonyl oxygen of the carboxamide group frequently act as hydrogen bond acceptors. mdpi.comnih.gov These interactions are often vital for anchoring the ligand in the correct orientation within the active site. For instance, the quinoline nitrogen is known to bind to the hinge region of kinases, acting as a competitive inhibitor of ATP. mdpi.com

Hydrogen Bond Donors: The N-H group of the carboxamide is a key hydrogen bond donor, forming critical interactions that contribute to binding affinity.

Hydrophobic Features: Substituents on both the quinoline ring (like the bromo group) and the carboxamide moiety can serve as hydrophobic features that occupy lipophilic pockets in the target protein.

A pharmacophore model developed for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as the key chemical features. nih.gov In another study focused on antimalarial inhibitors of P. falciparum dihydrofolate reductase (PfDHFR), pharmacophore mapping revealed that the most potent compounds matched all critical hydrogen bond donor, acceptor, and aromatic hydrophobic features of the generated model. jneonatalsurg.com These models serve as valuable templates for designing new derivatives with improved activity by ensuring that proposed structures retain these essential interaction points.

Mapping of Structure-Activity Landscapes for Optimization

Mapping the structure-activity landscape involves using computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling to understand and predict how changes in a molecule's structure will affect its biological activity. This approach is crucial for optimizing lead compounds like this compound derivatives.

QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their measured biological activities. mdpi.com These descriptors can include electronic (e.g., electronegativity), steric (e.g., van der Waals volume), and hydrophobic properties. nih.gov

For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to guide the synthesis of more potent agents. mdpi.com For example, a QSAR study on quinolinone-based thiosemicarbazones designed as antituberculosis agents found that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov The resulting model was then used to predict the activity of new, unsynthesized compounds, directing the synthetic efforts toward the most promising candidates. nih.gov

The table below shows results from a 2D-QSAR model developed for quinoline derivatives against P. falciparum, demonstrating the strong correlation between predicted and experimental activities.

Model TypeDatasetCorrelation Coefficient (r²)Predictive Correlation Coefficient (r²_pred)Reference
2D-QSARTraining Set0.8274- mdpi.com
2D-QSARTest Set-0.8454 mdpi.com

By visualizing the outputs of these models, researchers can create "maps" that highlight regions of the lead molecule where modifications are likely to increase activity (e.g., adding a hydrophobic group in a specific location) and regions where changes would be detrimental. This rational, data-driven approach accelerates the drug discovery process by minimizing trial-and-error synthesis and focusing resources on compounds with the highest probability of success. mdpi.comallsubjectjournal.com

Computational Chemistry and in Silico Drug Design Approaches for 6 Bromo 4 Chloroquinoline 3 Carboxamide Optimization

Molecular Docking Studies for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the binding modes and estimating the binding affinity of compounds like 6-Bromo-4-chloroquinoline-3-carboxamide with various biological targets. For the broader class of quinoline (B57606) and quinazolinone derivatives, docking studies have been successfully employed to elucidate interactions within the ATP-binding sites of various kinases, which are common targets for this scaffold. mdpi.commdpi.comnih.gov

These studies typically reveal key hydrogen bonding interactions, often with residues in the hinge region of the kinase, as well as hydrophobic and van der Waals interactions that contribute to the stability of the ligand-protein complex. nih.govnih.gov For instance, docking of quinoline-3-carboxamide (B1254982) derivatives into the ATM kinase active site has been performed to understand their binding selectivity. mdpi.com Similarly, related N-phenyl-2-quinolone-3-carboxamides have been docked into the PI3Kα binding site to rationalize their anticancer activity. mdpi.com The binding energy or docking score calculated from these simulations serves as a valuable metric for ranking potential inhibitors and prioritizing compounds for synthesis and biological evaluation. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Related Quinoline Scaffolds
Related Compound/ScaffoldProtein TargetReported Binding Energy / Docking ScoreKey Interacting Residues
6-Bromo quinazoline (B50416) derivative (8a)EGFR-6.7 kcal/molNot specified nih.gov
Quinoline-3-carboxamide derivative (6f)ATM KinaseNot specified mdpi.comNot specified mdpi.com
(Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase-7.4 kcal/molGln34, Asn76, Glu80, Thr75 nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidePI3KαNot specified mdpi.comKey binding residues in the active site mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design of New Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a scaffold such as this compound, 3D-QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent compounds. nih.govnih.gov

The development of a robust QSAR model involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for a set of known active compounds and then using statistical methods to build a predictive model. Studies on related quinolinone and quinazoline scaffolds have demonstrated the utility of this approach. nih.govnih.gov For example, a QSAR study on novel quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for anti-tuberculosis activity. nih.gov The resulting models are rigorously validated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A validated QSAR model provides a contour map that highlights regions where modifications to the scaffold are likely to increase or decrease biological activity, offering a clear roadmap for the design of new analogs. researchgate.net

Table 2: Statistical Parameters of 3D-QSAR Models for Related Scaffolds
Compound SeriesBiological TargetR² (Correlation Coefficient)Q² (Predictive Ability)
Quinolinone-based thiosemicarbazonesMycobacterium tuberculosis0.83 nih.gov0.78 nih.gov
6-Arylquinazolin-4-aminesClk4 Kinase0.88 nih.gov0.79 nih.gov
6-Arylquinazolin-4-aminesDyrk1A Kinase0.85 nih.gov0.82 nih.gov

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. For a ligand like this compound, MD simulations are crucial for validating the binding poses obtained from docking and for gaining a deeper understanding of the binding stability. mdpi.com

Virtual Screening Approaches for Identification of Novel Scaffolds and Hit Expansion

Virtual screening is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a drug target. For a molecule like this compound, which serves as a lead compound, virtual screening can be used for "hit expansion" by identifying structurally similar compounds with potentially improved properties. Alternatively, the quinoline carboxamide scaffold itself can be used as a query in ligand-based virtual screening to find novel scaffolds with similar pharmacophoric features.

Structure-based virtual screening involves docking millions of commercially available compounds into the target's binding site and ranking them based on their predicted binding affinity. youtube.com Additionally, validated QSAR models and pharmacophore hypotheses derived from active quinoline analogs can be used as filters to screen databases for compounds that match the required structural and chemical features for activity. nih.govresearchgate.net Machine learning algorithms, such as Support Vector Machines (SVM), are also increasingly used to build predictive models that can rapidly screen vast chemical libraries with greater accuracy than traditional docking methods alone. nih.gov

De Novo Design Strategies for Generating New Chemical Entities Based on the Quinoline Carboxamide Scaffold

De novo design refers to the computational generation of novel molecular structures from the ground up, tailored to fit the constraints of a target's binding site. mdpi.com Instead of screening existing libraries, these algorithms build new molecules atom-by-atom or by combining pre-defined chemical fragments. The this compound scaffold can serve as an excellent starting point or a core fragment in such a design strategy.

Fragment-based de novo design algorithms can use the quinoline carboxamide core as an anchor within the active site and explore different chemical substitutions at various positions to optimize interactions with the target protein. More advanced strategies employ generative artificial intelligence models. mdpi.com These deep learning models, such as transformer models, can learn the underlying rules of chemical structure and bonding from large datasets of known molecules and then generate novel, synthesizable molecules specifically designed to be active against a protein of interest. mdpi.com

Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Lead Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing computational drug discovery by providing powerful tools for predictive modeling and lead optimization. nih.govnih.gov These technologies are applied across the entire in silico design pipeline for scaffolds like this compound.

In addition to their roles in enhancing QSAR modeling, virtual screening, and de novo design, ML and AI are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. youtube.com By training on large datasets of experimental data, ML models can predict properties such as solubility, metabolic stability, and potential toxicity early in the design phase, allowing chemists to prioritize compounds with more favorable drug-like profiles. nih.gov A wide range of algorithms, from Random Forest and Support Vector Machines to complex Deep Neural Networks, are employed to build these predictive models, ultimately accelerating the journey from an initial hit compound to an optimized clinical candidate. nih.gov

Biological Activity Screening Methodologies and Elucidation of Mechanisms of Action

In Vitro Assay Development and Implementation for Specific Biological Targets

In vitro assays are fundamental to the initial stages of drug discovery, providing a controlled environment to assess the biological activity of a compound against specific cells or purified biomolecules.

Cell-based assays are critical for evaluating a compound's effect in a biological context. These assays measure various cellular responses, including proliferation, viability, and cytotoxicity. For quinoline (B57606) derivatives, these assays have been instrumental in identifying anticancer and antiparasitic potential.

Cellular Proliferation and Viability Assays : These assays determine a compound's ability to inhibit cell growth or cause cell death, which are key indicators of potential anticancer activity. Common methods include monitoring the incorporation of DNA precursors like 5-bromo-2′-deoxyuridine (BrdU) or using metabolic indicators. sigmaaldrich.comlabome.comsciltp.com For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the subject compound, were evaluated for their antiproliferative activity against human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com Similarly, 6-bromo quinazoline (B50416) derivatives have been tested against the MCF-7 breast cancer cell line. nih.gov

Cytotoxicity Assays : These assays measure the degree to which an agent is toxic to cells. Methods often involve detecting the leakage of cellular enzymes like lactate (B86563) dehydrogenase (LDH) or using membrane-impermeable dyes that only enter cells with compromised membranes. labome.comabcam.com

The following table summarizes the antiproliferative activity of representative quinolone carboxamide derivatives against various cancer cell lines.

Compound DerivativeCell LineIC₅₀ (µM)Reference
N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-1163.3 mdpi.com
N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-1165.3 mdpi.com
N-(4-bromophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-1164.9 mdpi.com
N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-217.0 mdpi.com
N-(4-bromophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-218.9 mdpi.com

Antiparasitic Assays : Derivatives of the core quinoline structure have been assessed for activity against parasites. For example, novel imidazo[4,5-c]quinolin-2-one compounds derived from 6-bromo-4-chloroquinoline (B1276899) precursors demonstrated potent activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for malaria. acs.org

Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its potential target. sciltp.com This allows for the precise determination of binding affinity and inhibitory potency, free from the complexities of a cellular environment.

For quinoline-based compounds, a key application of biochemical assays has been in the study of kinase inhibitors. For example, derivatives have been shown to inhibit phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the malaria parasite. acs.org The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Derivative ExampleTarget EnzymeIC₅₀ (µM)Reference
Imidazoquinoline Compound 8PvPI4K0.0060 acs.org
Imidazoquinoline Compound 9PvPI4K0.0030 acs.org
Imidazoquinoline Compound 15PvPI4K0.031 acs.org

These assays are crucial for confirming that a compound engages its intended molecular target. nih.gov Techniques like radioligand displacement assays can also be employed to measure target engagement, particularly for non-enzymatic targets such as receptors. nih.gov

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits"—compounds that exhibit a desired biological activity. scienceintheclassroom.org This automated approach is a cornerstone of modern drug discovery. The quinoline scaffold has been successfully identified and optimized through HTS campaigns. For example, an HTS campaign using a caspase 3/7 assay in U266 cells identified a 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a potential inhibitor of the STAT3 signaling pathway. nih.gov Similarly, an AlphaScreen-based HTS assay was used to discover novel inhibitors of BRD4, an important epigenetic reader protein. nih.gov These examples demonstrate the utility of HTS in identifying bioactive quinoline derivatives from large and diverse chemical libraries.

Target-Based Screening Approaches for Specific Biomolecular Interactions

In a target-based screening (TBS) approach, a specific biological target, such as an enzyme or receptor believed to be involved in a disease, is selected at the outset. sciltp.comresearchgate.net Compounds are then screened for their ability to modulate the activity of this predefined target. This rational approach has become a dominant strategy in drug discovery. sciltp.com

The discovery of quinoline derivatives as kinase inhibitors is a prime example of a successful target-based approach. Research into N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides was predicated on targeting phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer pathways. mdpi.com Subsequent synthesis and biological testing were guided by molecular docking studies against this specific enzyme, aiming to optimize the interaction between the compounds and the PI3Kα binding site. mdpi.com This focused strategy allows for the efficient development of potent and selective inhibitors.

Phenotypic Screening Methodologies for Complex Cellular Responses

In contrast to target-based screening, phenotypic screening involves testing compounds for their ability to produce a desired change in a cell's or organism's phenotype, without a preconceived notion of the molecular target. This approach is valuable for discovering first-in-class medicines and for studying complex diseases where the optimal target may not be known. While specific examples of phenotypic screens leading to the discovery of 6-bromo-4-chloroquinoline-3-carboxamide are not detailed in the provided context, this methodology remains a powerful tool in drug discovery for identifying compounds with novel mechanisms of action. sciltp.com

Elucidation of Molecular Mechanisms of Action (e.g., inhibition of specific signaling pathways, DNA interaction, enzyme modulation)

Once a compound shows promising activity, the next crucial step is to elucidate its molecular mechanism of action. For quinoline derivatives, research has pointed to several distinct mechanisms.

Enzyme Modulation/Inhibition : A primary mechanism for many bioactive quinolines is the direct inhibition of key enzymes. As noted, derivatives of 6-bromo-4-chloroquinoline have been developed as potent inhibitors of Plasmodium phosphatidylinositol 4-kinase IIIβ (PI4K). acs.org Other related structures, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, were designed to inhibit PI3Kα, a critical enzyme in cell signaling pathways related to cancer. mdpi.com

Inhibition of Specific Signaling Pathways : Compounds can exert their effects by modulating entire signaling cascades. A 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester was found to inhibit the JAK-STAT3 signaling pathway, which is crucial for cell proliferation in certain cancers. nih.gov This inhibition was demonstrated by a reduction in STAT3-Y705 phosphorylation, a key activation step in the pathway. nih.gov

Molecular Interaction Studies : Computational methods like molecular docking are used to predict and analyze the binding of a compound to its target protein. Induced-fit docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives with PI3Kα have shown that these compounds occupy the enzyme's binding site and interact with key amino acid residues, providing a structural basis for their inhibitory activity. mdpi.com

Research Methods for Assessing Antimicrobial Activity

Should the research direction for this compound include the investigation of its antimicrobial properties, a variety of standardized and advanced methodologies can be employed to determine its efficacy against a range of microorganisms. These methods are crucial for elucidating the compound's spectrum of activity, potency, and the dynamics of its antimicrobial action.

Standardized Microdilution and Agar (B569324) Diffusion Methods for Antimicrobial Susceptibility

Standardized methods for antimicrobial susceptibility testing are fundamental in determining the minimum concentration of a compound required to inhibit the growth of a microorganism. The two most common and widely accepted methods are broth microdilution and agar diffusion.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. numberanalytics.commlsascp.com This method involves preparing a series of two-fold dilutions of the test compound, such as this compound, in a liquid growth medium within a microtiter plate. mlsascp.com Each well is then inoculated with a standardized suspension of the target microorganism. wikipedia.org Following an incubation period of 16 to 20 hours at 37 degrees Celsius, the plates are examined for visible signs of microbial growth, such as turbidity or the formation of a cell pellet. wikipedia.org The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. mlsascp.com One of the primary advantages of this method is its ability to provide a quantitative result (the MIC value), which is highly accurate and reproducible. numberanalytics.comwikipedia.org

The agar diffusion method , including the agar well diffusion and disk diffusion variants, is a qualitative or semi-quantitative technique. In the agar well diffusion assay, a standardized inoculum of the microorganism is spread over the surface of an agar plate. nih.govchemistnotes.com Wells are then created in the agar, and a specific volume of the test compound solution is added to each well. chemistnotes.com During incubation, the compound diffuses from the well into the agar, creating a concentration gradient. If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the well where microbial growth has been prevented. nih.gov The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. nih.gov The agar disk diffusion method is similar, but instead of wells, filter paper disks impregnated with the test compound are placed on the inoculated agar surface. nih.gov These methods are widely used for routine antimicrobial susceptibility screening due to their simplicity and cost-effectiveness. nih.gov

Table 1: Comparison of Standardized Antimicrobial Susceptibility Testing Methods

Feature Broth Microdilution Agar Diffusion (Well/Disk)
Principle Serial dilution of the antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits growth. Diffusion of the antimicrobial agent from a well or disk into solid agar to create a concentration gradient and a zone of growth inhibition.
Result Type Quantitative (Minimum Inhibitory Concentration - MIC). numberanalytics.com Qualitative or Semi-quantitative (Zone of Inhibition diameter). nih.gov
Primary Use Determining the precise potency of an antimicrobial agent. Routine screening for antimicrobial activity and assessing susceptibility. nih.gov
Advantages High accuracy, reproducibility, and the ability to test multiple agents simultaneously. numberanalytics.comwikipedia.org Simplicity, low cost, and ease of use for screening large numbers of samples. nih.gov
Limitations More labor-intensive and requires careful standardization. Less precise than dilution methods; results can be influenced by factors like diffusion rates and agar depth.

Advanced Assays for Antimicrobial Efficacy (e.g., Time-Kill Kinetics, Resazurin (B115843) Assay)

Beyond determining the MIC, advanced assays can provide deeper insights into the antimicrobial efficacy of a compound, including its bactericidal or bacteriostatic nature and its effect on cell viability.

The time-kill kinetics assay is a dynamic method used to assess the rate at which an antimicrobial agent kills a specific microorganism over time. nih.govnelsonlabs.com This assay helps to understand the concentration- and time-dependent effects of a compound. nih.gov The experiment involves exposing a standardized inoculum of the microorganism to various concentrations of the test compound, typically at the MIC, 2x MIC, and 4x MIC. nih.gov At predefined time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), aliquots are removed from the test suspensions, serially diluted, and plated on agar to determine the number of viable cells (colony-forming units per milliliter, CFU/mL). nih.govactascientific.com A graph of the log10 CFU/mL versus time is then plotted to visualize the killing curve. actascientific.com A significant reduction in the viable cell count over time indicates a cidal (killing) effect, whereas a static or slow decline suggests a static (inhibitory) effect. nih.gov

The resazurin assay is a colorimetric method used to assess cell viability and determine the MIC. nih.gov Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and fluorescent resorufin. nih.gov In the context of antimicrobial susceptibility testing, the assay is typically performed in a microtiter plate format. researchgate.net Following incubation of the microorganism with the test compound, resazurin is added to the wells. A color change from blue to pink indicates the presence of viable, metabolically active cells. nih.gov The MIC is determined as the lowest concentration of the compound that prevents this color change. researchgate.net The resazurin assay offers several advantages, including its simplicity, sensitivity, rapidity, and suitability for high-throughput screening. nih.govoup.com

Table 2: Overview of Advanced Antimicrobial Efficacy Assays

Assay Principle Information Obtained Key Advantages
Time-Kill Kinetics Measures the change in viable cell count of a microbial population over time after exposure to an antimicrobial agent. nih.gov Rate of microbial killing, differentiation between bactericidal and bacteriostatic activity, concentration- and time-dependency. nih.gov Provides dynamic information about the antimicrobial effect.
Resazurin Assay Utilizes the reduction of resazurin by viable cells to produce a colorimetric or fluorometric signal, indicating metabolic activity. nih.gov Cell viability, Minimum Inhibitory Concentration (MIC). researchgate.net Rapid, sensitive, cost-effective, and suitable for high-throughput screening. nih.govoup.com

Future Research on this compound: New Directions and Unexplored Avenues

The landscape of medicinal chemistry is continually evolving, with quinoline derivatives remaining a cornerstone of drug discovery due to their versatile pharmacological profiles. nih.gov Within this broad class, halogenated quinoline carboxamides, such as this compound, represent a particularly intriguing, yet underexplored, area of research. The strategic placement of halogen atoms can significantly modulate a molecule's physicochemical properties and biological activity. This article outlines future research directions and unexplored avenues that could unlock the full therapeutic potential of this compound and its analogues.

Q & A

What are the key considerations for designing a high-yield synthesis protocol for 6-Bromo-4-chloroquinoline-3-carboxamide?

Level : Basic
Methodological Answer :
Synthesis protocols should prioritize halogenation and amidation steps, leveraging palladium-catalyzed cross-coupling for bromine introduction. Purification via column chromatography followed by recrystallization in ethanol/water mixtures enhances purity (>95% as per HPLC standards). Monitor reaction progress using TLC with UV detection, and optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) to minimize by-products. For scale-up, ensure controlled temperature gradients during exothermic steps (e.g., amidation) to maintain yield consistency .

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Level : Basic
Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., characteristic downfield shifts for Br/Cl at C6/C4 in quinoline).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 285.94 for C₁₀H₆BrClN₂O).
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>97% as per industry standards).
  • FT-IR : Identify carbonyl (1650–1700 cm⁻¹) and amide (3300 cm⁻¹) functional groups .

How can researchers address discrepancies in reported catalytic activities of palladium-based catalysts in cross-coupling reactions involving this compound?

Level : Advanced
Methodological Answer :
Contradictions often arise from ligand selection, solvent polarity, or trace oxygen/water. Implement a factorial design (e.g., 2³ design) to test variables:

  • Factors : Catalyst type (Pd(OAc)₂ vs. PdCl₂), ligand (Xantphos vs. BINAP), solvent (DMF vs. THF).
  • Response : Reaction yield and by-product ratio.
    Statistical analysis (ANOVA) identifies dominant factors. Pair this with computational screening (DFT) to model ligand-catalyst interactions and predict optimal conditions .

What computational strategies can predict the electronic effects of halogen substituents on the reactivity of this compound?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, Br at C6 increases electron withdrawal, stabilizing transition states in SNAr reactions.
  • Molecular Electrostatic Potential (MESP) Maps : Visualize charge distribution to predict regioselectivity in further functionalization (e.g., amide group at C3).
  • Reaction Path Search Algorithms : Use tools like GRRM to explore intermediates and activation barriers for halogen displacement reactions .

How should one optimize solvent systems and reaction temperatures to minimize by-product formation during the amidation step?

Level : Intermediate
Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide coupling efficiency. DMSO enhances carboxamide activation but may increase hydrolysis; use molecular sieves to scavenge water.
  • Temperature Gradient : Conduct reactions at 60–80°C to balance kinetics and stability. Higher temperatures (>100°C) risk decarboxylation.
  • In Situ Monitoring : Employ ReactIR to track carbodiimide intermediates and optimize stoichiometry (e.g., EDC/HOBt ratios) .

What methodologies are effective for elucidating the degradation pathways of this compound under varying pH and temperature conditions?

Level : Advanced
Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • LC-MS/MS Analysis : Identify degradation products (e.g., dehalogenated quinoline or hydrolyzed amide).
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions. Use QSAR models to predict stability trends in related analogs .

How can contradictory solubility data in polar aprotic solvents be resolved across studies?

Level : Advanced
Methodological Answer :

  • Standardized Protocols : Use USP-type solubility apparatus with controlled agitation (100 rpm) and temperature (±0.5°C).
  • Ternary Phase Diagrams : Map solubility in DMSO/water/THF mixtures to identify co-solvent synergies.
  • Machine Learning : Train models on existing solubility datasets (e.g., OpenSolubility) to predict outliers and validate experimentally .

What reactor designs are suitable for scaling up the synthesis while maintaining reaction efficiency?

Level : Advanced
Methodological Answer :

  • Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., bromination). Use segmented flow to minimize hot spots.
  • Batch-to-Continuous Transition : Employ plug-flow reactors for amidation, optimizing residence time (τ) via kinetic studies.
  • Process Analytical Technology (PAT) : Integrate inline NIR spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

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Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroquinoline-3-carboxamide
Reactant of Route 2
6-Bromo-4-chloroquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.